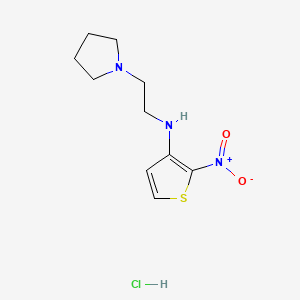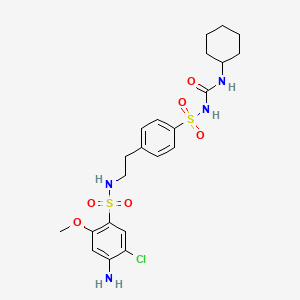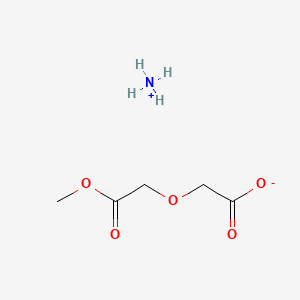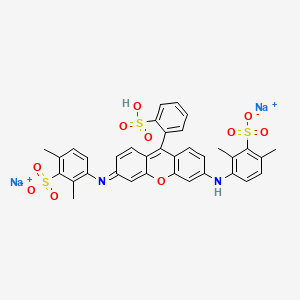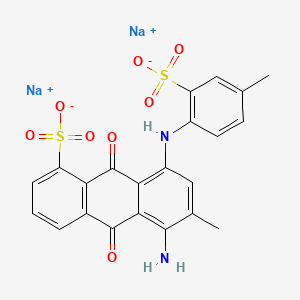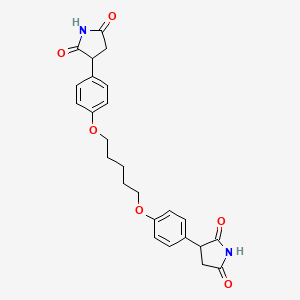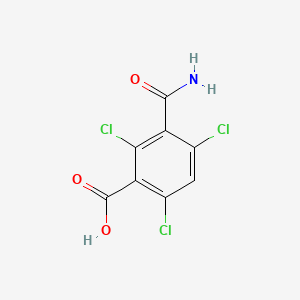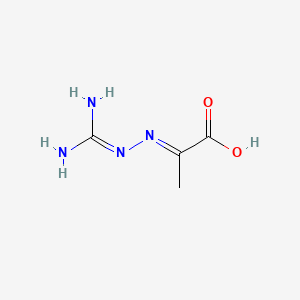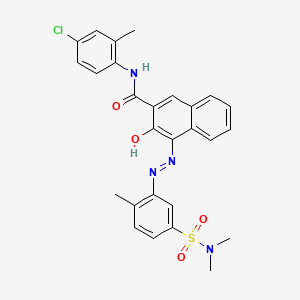
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in textiles, inks, and plastics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Diazotization: The starting material, 4-chloro-2-methylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dimethylamino)sulphonyl-2-methylphenol in an alkaline medium to form the azo compound.
Amidation: The resulting azo compound is then reacted with 3-hydroxynaphthalene-2-carboxylic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
- Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
- Use of catalysts and solvents to enhance reaction rates and selectivity.
- Purification steps such as crystallization, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a dye in textiles, inks, and plastics due to its vibrant color and stability.
作用机制
The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
- **N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- **this compound
Uniqueness
Structural Features: The presence of specific functional groups such as the chloro, dimethylamino, and sulphonyl groups.
Chemical Properties: Unique reactivity patterns and stability under various conditions.
Applications: Distinct applications in different fields due to its specific properties.
属性
CAS 编号 |
83682-26-2 |
|---|---|
分子式 |
C27H25ClN4O4S |
分子量 |
537.0 g/mol |
IUPAC 名称 |
N-(4-chloro-2-methylphenyl)-4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25ClN4O4S/c1-16-9-11-20(37(35,36)32(3)4)15-24(16)30-31-25-21-8-6-5-7-18(21)14-22(26(25)33)27(34)29-23-12-10-19(28)13-17(23)2/h5-15,33H,1-4H3,(H,29,34) |
InChI 键 |
NSTSGPYVQXURPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)

